phenyl N-(3-sulfamoylphenyl)carbamate
CAS No.: 129513-94-6
Cat. No.: VC2791131
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129513-94-6 |
|---|---|
| Molecular Formula | C13H12N2O4S |
| Molecular Weight | 292.31 g/mol |
| IUPAC Name | phenyl N-(3-sulfamoylphenyl)carbamate |
| Standard InChI | InChI=1S/C13H12N2O4S/c14-20(17,18)12-8-4-5-10(9-12)15-13(16)19-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18) |
| Standard InChI Key | BPTSGABACXLUHY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Introduction
Phenyl N-(3-sulfamoylphenyl)carbamate is a synthetic organic compound belonging to the class of sulfonamide derivatives. Its molecular structure combines a phenyl carbamate moiety and a sulfamoylphenyl group, making it a candidate for pharmaceutical and biochemical applications. This article provides an in-depth review of its physicochemical properties, synthesis, potential applications, and biological activity.
Structural Overview
Phenyl N-(3-sulfamoylphenyl)carbamate consists of:
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A phenyl carbamate group () contributing to hydrogen bonding.
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A sulfamoylphenyl group () known for its role in biological activity, particularly as a carbonic anhydrase inhibitor in sulfonamide derivatives.
The combination of these functional groups suggests potential pharmacological relevance, particularly in enzyme inhibition and drug design.
Synthesis
While specific details on the synthesis of phenyl N-(3-sulfamoylphenyl)carbamate are not readily available in the provided sources, compounds with similar structures are typically synthesized through:
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Carbamoylation Reaction: Reacting a phenol derivative with an isocyanate or carbamoyl chloride.
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Sulfonamide Formation: Introducing the sulfamoyl group via sulfonation reactions using chlorosulfonic acid or sulfonamide precursors.
Pharmaceutical Potential
Sulfonamide derivatives like phenyl N-(3-sulfamoylphenyl)carbamate are widely studied for their roles as:
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Carbonic Anhydrase Inhibitors: These enzymes are involved in pH regulation and ion transport, making inhibitors useful in treating glaucoma, epilepsy, and cancer .
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Antimicrobial Agents: Sulfonamides exhibit antibacterial properties by interfering with folic acid synthesis in bacteria.
Biochemical Research
The compound's functional groups suggest potential as a ligand in biochemical assays targeting enzyme active sites or receptor binding studies.
Biological Activity
While no direct studies on phenyl N-(3-sulfamoylphenyl)carbamate were identified, related sulfonamide derivatives have demonstrated:
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Selective Enzyme Inhibition: Targeting specific isoforms of carbonic anhydrases (e.g., hCA II and XII) .
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Antimicrobial Activity: Effective against bacterial strains due to interference with metabolic pathways.
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Antitumor Properties: Sulfonamide scaffolds have shown promise in inhibiting tumor growth through enzyme modulation .
Future Research
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In Vitro Studies: Evaluate enzyme inhibition profiles and antimicrobial activity.
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Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion (ADME).
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Structural Optimization: Modify functional groups to enhance selectivity and reduce toxicity.
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